molecular formula C35H38N2O10 B12730805 (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid CAS No. 156693-36-6

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid

Cat. No. B12730805
CAS RN: 156693-36-6
M. Wt: 646.7 g/mol
InChI Key: AMBVCSZWQXIWQJ-QNBGGDODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid is a useful research compound. Its molecular formula is C35H38N2O10 and its molecular weight is 646.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

156693-36-6

Molecular Formula

C35H38N2O10

Molecular Weight

646.7 g/mol

IUPAC Name

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid

InChI

InChI=1S/C20H18O8.C15H20N2O2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-3-17-7-6-10-8-14(17)12-5-4-11(9-13(10)12)16(2)15(18)19/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);4-5,9-10,14H,3,6-8H2,1-2H3,(H,18,19)/t15-,16-;/m1./s1

InChI Key

AMBVCSZWQXIWQJ-QNBGGDODSA-N

Isomeric SMILES

CCN1CCC2CC1C3=C2C=C(C=C3)N(C)C(=O)O.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Canonical SMILES

CCN1CCC2CC1C3=C2C=C(C=C3)N(C)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

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